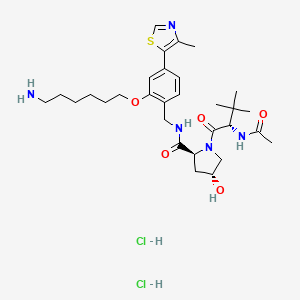

VH032 phenol-linker 2

Description

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N5O5S.2ClH/c1-19-26(41-18-33-19)21-10-11-22(25(14-21)40-13-9-7-6-8-12-31)16-32-28(38)24-15-23(37)17-35(24)29(39)27(30(3,4)5)34-20(2)36;;/h10-11,14,18,23-24,27,37H,6-9,12-13,15-17,31H2,1-5H3,(H,32,38)(H,34,36);2*1H/t23-,24+,27-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPHPLMGGQWIRY-SGROTYDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47Cl2N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to VH032 Phenol-Linker 2: A Cornerstone in Targeted Protein Degradation

Introduction: The Dawn of Targeted Protein Degradation and the Rise of VH032

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to the induced degradation of disease-causing proteins.[1][2] At the heart of this transformative technology lies the strategic hijacking of the cell's own ubiquitin-proteasome system.[3] PROTACs are heterobifunctional molecules comprising a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][4] Among the most pivotal E3 ligase ligands developed to date is VH032, a potent and selective binder of the von Hippel-Lindau (VHL) E3 ligase.[4][5] This guide provides an in-depth technical exploration of a key derivative strategy: the use of a phenolic moiety on the VH032 scaffold as a versatile attachment point for linkers, a concept we will refer to as "VH032 phenol-linker 2." We will delve into its mechanism of action, applications in drug discovery, and provide detailed experimental workflows for its utilization.

VH032 emerged from structure-guided design efforts to create small-molecule inhibitors of the VHL-HIF-1α protein-protein interaction.[3][6] It exhibits a robust binding affinity for VHL, with a reported dissociation constant (Kd) of 185 nM.[3][6][7] This high affinity and its favorable chemical properties have made VH032 a foundational building block for a multitude of PROTACs targeting a wide array of proteins implicated in cancer, inflammation, and other diseases.[3][6] The "phenol-linker 2" concept refers to the strategic incorporation of a phenol group on the VH032 core, which serves as a chemically tractable handle for the attachment of various linkers, enabling the synthesis of diverse PROTAC libraries. This approach offers a distinct advantage in the modular construction of these complex molecules.

Core Mechanism of Action: Orchestrating Protein Degradation

The fundamental principle behind VH032-based PROTACs is the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

The VH032 portion of the PROTAC is critical for this process. It mimics the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.[3][6] Key interactions include hydrogen bonds between the hydroxyproline-like core of VH032 and specific residues within the VHL binding pocket. The tert-butyl group of VH032 also plays a crucial role in achieving high binding affinity.[3][7] The phenol group, serving as the linker attachment point, is strategically positioned to extend outwards from the VHL binding site, minimizing interference with the crucial protein-protein interactions while allowing for the connection of a linker and the target protein ligand.[7]

Figure 1: Mechanism of action of a VH032 phenol-linker based PROTAC.

Applications in Drug Discovery and Chemical Biology

The versatility of the VH032 phenol-linker 2 strategy has led to its widespread application in the development of PROTACs for a diverse range of protein targets. This approach has proven instrumental in targeting proteins previously considered "undruggable" due to the lack of suitable active sites for traditional inhibitors.

Key application areas include:

-

Oncology: A significant focus has been on the degradation of proteins driving cancer progression. Examples include the development of PROTACs targeting bromodomain and extraterminal (BET) proteins like BRD4, receptor tyrosine kinases, and transcription factors.[6]

-

Neurodegenerative Diseases: Targeted protein degradation holds promise for clearing the pathogenic protein aggregates associated with diseases like Alzheimer's and Parkinson's.

-

Inflammation and Immunology: PROTACs are being explored for their potential to degrade key inflammatory mediators and signaling proteins in immune cells. For instance, degraders of IL-2 inducible T-cell kinase (ITK) have been developed using VHL-based compounds.[6]

-

Chemical Probes: Beyond therapeutics, VH032-based PROTACs serve as powerful chemical probes to study the biological functions of specific proteins by enabling their acute and reversible depletion in cellular models.

Quantitative Data on VH032-Based PROTACs

The efficacy of a PROTAC is typically quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following table summarizes representative data for VH032-based PROTACs targeting various proteins.

| Target Protein | PROTAC | DC50 | Dmax | Cell Line | Reference |

| ITK | PROTAC 6-b | 42 nM | >71% | Jurkat | [8] |

| CDK6 | Optimized Degrader 94 | Nanomolar range | Not specified | Not specified | [7] |

| BRD4 | MZ1 | Not specified | Not specified | Not specified | [6] |

| ERRα | PROTAC based on VH032 | Not specified | Not specified | Not specified | [7] |

| RIPK2 | PROTAC based on VH032 | Not specified | Not specified | Not specified | [7] |

Note: This table provides a selection of reported data. Actual values can vary depending on the specific PROTAC structure, linker length and composition, cell type, and experimental conditions.

Experimental Protocols

The following sections provide generalized, yet detailed, protocols for the synthesis and biological evaluation of a VH032 phenol-linker 2 based PROTAC.

Synthesis of a VH032 Phenol-Linker 2 Based PROTAC

This protocol outlines a representative synthetic route. The specific reagents and conditions may need to be optimized based on the desired linker and target protein ligand.

Step 1: Synthesis of the VH032-Phenol Core with a Linker Attachment Point

The synthesis typically starts with a protected hydroxyproline derivative. The key is to introduce a phenol group that is appropriately functionalized for subsequent linker attachment. This often involves standard organic chemistry transformations such as ether or amide bond formation.

Step 2: Linker Synthesis

A variety of linkers can be employed, with polyethylene glycol (PEG) and alkyl chains being common choices. The linker should possess two reactive functional groups, one to connect to the VH032-phenol core and the other to the target protein ligand.

Step 3: Coupling of the Linker to the VH032-Phenol Core

This is typically achieved through a robust coupling reaction, such as a Williamson ether synthesis or an amide coupling, depending on the functional groups present on the VH032-phenol core and the linker.

Step 4: Coupling of the Target Protein Ligand to the VH032-Linker Conjugate

The final step involves attaching the ligand for the protein of interest to the other end of the linker. This is also commonly achieved via amide bond formation or other efficient coupling chemistries like click chemistry.

Step 5: Deprotection and Purification

Any protecting groups used during the synthesis are removed, and the final PROTAC is purified, typically by high-performance liquid chromatography (HPLC). The structure and purity of the final compound should be confirmed by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Figure 2: General synthetic workflow for a VH032 phenol-linker 2 based PROTAC.

Biological Evaluation of a VH032-Based PROTAC

Objective: To determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

1. Cell Culture and Treatment:

-

Culture the desired cell line expressing the target protein to an appropriate confluency.

-

Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control (e.g., DMSO) and a negative control (e.g., the target protein ligand alone or a non-binding epimer of VH032). It is also crucial to include controls with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) to confirm that the observed degradation is proteasome- and E3 ligase-dependent.[8]

2. Cell Lysis:

-

After the desired treatment duration (typically 6-24 hours), wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the integrity of the proteins.

3. Protein Quantification:

-

Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent analysis.

4. Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to normalize for protein loading.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.

-

Detect the signal using an appropriate substrate or imaging system.

5. Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein remaining in the PROTAC-treated samples relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion and Future Perspectives

The VH032 phenol-linker 2 strategy represents a robust and versatile platform for the design and synthesis of potent and selective PROTACs. Its modular nature allows for the systematic optimization of linker length and composition, as well as the exploration of a wide range of target protein ligands. As our understanding of the structural and biophysical principles governing ternary complex formation continues to grow, we can anticipate the development of even more sophisticated and effective VH032-based degraders. Future work will likely focus on enhancing the cell permeability and oral bioavailability of these molecules, as well as exploring novel E3 ligase-linker-ligand combinations to further expand the scope of targeted protein degradation.[1][2] The continued application of this powerful technology holds immense promise for the development of novel therapeutics for a wide range of human diseases.

References

- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Publishing. (2022-08-19).

- A patent review of von Hippel-Lindau (VHL)

- Workflow for E3 Ligase Ligand Valid

- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.

- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. NIH.

- VH032 | Ligand for E3 Ligase. TargetMol.

- VH032 | VHL Ligand. MedchemExpress.com.

- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters.

Sources

- 1. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 8. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Degradation: A Technical Guide to the Mechanism of Action of VH032 Phenol-Linker 2

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of VH032 phenol-linker 2, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). We will dissect the intricate molecular interactions that govern its function, from its high-affinity binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase to its role in orchestrating the degradation of targeted proteins. This document moves beyond a mere recitation of facts to offer field-proven insights into the causality behind experimental design and the interpretation of results, empowering researchers to effectively harness the therapeutic potential of this technology.

Introduction: The Dawn of Targeted Protein Degradation

The therapeutic landscape is undergoing a paradigm shift, moving from traditional occupancy-driven inhibition to a novel modality: targeted protein degradation. At the forefront of this revolution are PROTACs, heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1] A PROTAC consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This elegant strategy transforms the PROTAC into a catalyst for degradation, enabling the removal of proteins previously deemed "undruggable."[2]

The von Hippel-Lindau (VHL) E3 ligase is a frequently exploited component of the UPS in PROTAC design due to its well-characterized structure and function.[3] Central to the success of VHL-recruiting PROTACs is the development of potent and specific small molecule ligands that can effectively engage the VHL complex. VH032 has emerged as a cornerstone VHL ligand, demonstrating robust binding and facilitating the degradation of a wide array of target proteins.[2][4] This guide will specifically focus on VH032 phenol-linker 2, a derivative that offers a strategic point for linker attachment, and elucidate its precise mechanism of action.

The Core Mechanism: VH032 Phenol-Linker 2 in Action

The efficacy of a VH032-based PROTAC hinges on a series of orchestrated molecular events, culminating in the selective degradation of the target protein. This process can be dissected into three critical stages:

High-Affinity Binding to the VHL E3 Ligase Complex

VH032 is a potent inhibitor of the VHL/HIF-1α interaction, with a reported dissociation constant (Kd) of 185 nM.[4] It is designed to mimic the binding of the hydroxylated hypoxia-inducible factor-1α (HIF-1α), the natural substrate of VHL.[3] The core of VH032 is a (2S,4R)-4-hydroxyproline scaffold, which recapitulates the critical interactions between VHL and HIF-1α.[3]

The binding of VH032 to VHL is characterized by specific hydrogen bonding and hydrophobic interactions within the VHL binding pocket.[1][2] The amide group introduced on the left-hand side (LHS) of the hydroxyproline core forms a beneficial hydrogen bond with a structural water molecule, contributing significantly to its high binding affinity.[1][2] The tert-leucine group on the LHS is also crucial for potent binding.[2][3] The phenyl group on the right-hand side (RHS) contributes to affinity through aromatic interactions.[3] The "phenol" designation in VH032 phenol-linker 2 indicates a hydroxyl group on this phenyl ring, which serves as a versatile exit vector for linker attachment without significantly compromising VHL binding.[5]

Diagram: VH032 Binding to VHL E3 Ligase

Caption: VH032 binds to the VHL subunit of the CRL2VHL complex.

Formation of the Ternary Complex: The Critical Handshake

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, comprising the target protein, the PROTAC, and the E3 ligase. The linker connecting the VH032 phenol moiety to the target protein ligand plays a crucial role in this process. The length, composition, and attachment point of the linker are critical parameters that dictate the geometry and stability of the ternary complex.

The formation of a productive ternary complex is a highly cooperative process. The binding of the PROTAC to both the target protein and VHL can be positively or negatively cooperative, and this cooperativity is a key determinant of degradation efficiency. Positive cooperativity, where the binding of one protein enhances the binding of the other, is often associated with more potent degradation.

Ubiquitination and Proteasomal Degradation: The Final Act

Once the ternary complex is formed, the E3 ligase component (VHL) facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated, leading to the formation of a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged target protein into small peptides, while the PROTAC molecule is released and can engage in further catalytic cycles of degradation.

Diagram: PROTAC Mechanism of Action

Sources

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Targeted Protein Degradation: A Technical Guide to VH032 Phenol-Linker 2 as a VHL E3 Ligase Ligand

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of VH032 phenol-linker 2, a critical building block in the rapidly evolving field of targeted protein degradation (TPD). As a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this molecule is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality with the potential to address previously "undruggable" targets. This document will delve into the synthesis, mechanism of action, and critical experimental workflows for the characterization and application of VH032 phenol-linker 2, offering field-proven insights for researchers and drug development professionals.

Introduction: The Dawn of a New Therapeutic Paradigm

Targeted protein degradation co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules at the heart of this strategy, comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.[3]

VH032 is a potent and well-characterized VHL ligand that mimics the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.[4] The derivative, VH032 phenol-linker 2, also known as (S,R,S)-AHPC-phenol-alkylC6-amine, is a functionalized version of VH032 designed for the straightforward synthesis of PROTACs.[5][6] It incorporates a phenol group as an attachment point for a linker, which terminates in an amine group, providing a versatile handle for conjugation to a POI ligand.[1]

Synthesis of VH032 Phenol-Linker 2: A Step-by-Step Guide

The synthesis of VH032 phenol-linker 2 is a multi-step process that requires careful execution of organic chemistry techniques. The following protocol is a representative synthesis based on established methods for the creation of functionalized VHL ligands.

Synthesis of the Phenolic VHL Ligand Precursor

The initial steps focus on constructing the core VH032 scaffold with a phenolic moiety for linker attachment. This typically involves the coupling of four key building blocks: a substituted thiazole, a benzylamine derivative, a hydroxyproline core, and a protected amino acid.[7]

Alkylation with the Amino-Linker

The crucial step for generating VH032 phenol-linker 2 is the alkylation of the phenolic hydroxyl group with a linker containing a protected amine. An SN2 reaction is commonly employed for this transformation.

Step-by-Step Protocol:

-

Dissolution: Dissolve the phenolic VHL ligand precursor in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate.

-

Linker Addition: Introduce a linker with a terminal protected amine and a leaving group (e.g., a bromide or mesylate) on the other end. A common choice is N-(6-bromohexyl)phthalimide.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove inorganic salts. Purify the product by column chromatography on silica gel.

-

Deprotection: Remove the amine protecting group (e.g., phthalimide) using hydrazine or another suitable method to yield the final product, VH032 phenol-linker 2.

-

Salt Formation: For improved stability and handling, the final product is often converted to its hydrochloride salt.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

VH032 phenol-linker 2 serves as the VHL-recruiting moiety in a PROTAC. The mechanism of action of a PROTAC synthesized with this ligand can be summarized in the following key steps:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the target protein of interest (POI) and the VHL E3 ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-VHL).[2]

-

Ubiquitination: The VHL E3 ligase, as part of a larger complex with Cullin-2 and Rbx1, facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.[8]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.[8] The PROTAC molecule is then released and can engage in another cycle of degradation.

Diagram of the PROTAC Mechanism of Action

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. VHL ligands and functionalized intermediates - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Targeted Protein Degradation: A Technical Guide to VH032 Phenol-AlkylC6-Amine

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins, are critically dependent on the efficacy and versatility of their constituent building blocks. Among these, the E3 ligase ligand serves as the anchor, dictating the engagement of the ubiquitin-proteasome system. This guide provides an in-depth technical exploration of a key player in this field: VH032 phenol-alkylC6-amine , a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

This document will delve into the core structure of VH032 phenol-alkylC6-amine, its strategic role in PROTAC design, and provide detailed, field-proven methodologies for its application in the synthesis and evaluation of potent and selective protein degraders.

The Architectural Blueprint of a VHL-Recruiting PROTAC Building Block

VH032 phenol-alkylC6-amine is a meticulously designed chemical entity that serves as a cornerstone for the assembly of VHL-recruiting PROTACs.[1][2][3] Its structure can be dissected into three key functional domains:

-

The VH032 Core: This moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] It competitively binds to the substrate recognition pocket of VHL, effectively hijacking its function for the degradation of a targeted protein. The VH032 core is a derivative of a well-characterized VHL inhibitor, optimized for potent and selective engagement.

-

The Phenol-Alkyl Linker: This component provides a strategic exit vector from the VH032 core. The phenol group offers a rigid attachment point, while the C6 alkyl chain introduces spatial separation between the VHL ligand and the target protein ligand. The length and composition of this linker are critical determinants of the stability and cooperativity of the resulting ternary complex (Target Protein-PROTAC-VHL), ultimately influencing the efficiency of protein degradation.

-

The Terminal Amine: The primary amine group at the terminus of the alkyl chain is the reactive handle for conjugation to a ligand targeting the protein of interest (POI). This functional group allows for versatile and efficient coupling chemistries, enabling the synthesis of a diverse array of PROTACs against various targets.

| Property | Value | Source |

| Chemical Name | (2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-N-(2-((6-aminohexyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)-4-hydroxypyrrolidine-2-carboxamide dihydrochloride | [1][2][3] |

| Molecular Formula | C30H45N5O5S.2HCl | [1][2][3] |

| Molecular Weight | 660.70 g/mol | [1][2][3] |

| CAS Number | 2376990-28-0 | [1][2][3] |

The PROTAC Synthesis Workflow: A Case Study of a BRD4 Degrader

To illustrate the practical application of VH032 phenol-alkylC6-amine, we will outline the synthesis and characterization of a hypothetical, yet scientifically grounded, PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology.[5][6] The warhead for our PROTAC will be a derivative of JQ1, a potent BET bromodomain inhibitor.

Conceptual Synthesis Pathway

The synthesis of our BRD4-targeting PROTAC, hereafter referred to as BRD4-Degrader-V1 , involves the covalent linkage of VH032 phenol-alkylC6-amine to a JQ1 derivative functionalized with a carboxylic acid.

Experimental Protocol: Amide Coupling

This protocol describes a standard procedure for the amide coupling of VH032 phenol-alkylC6-amine with a carboxylic acid-functionalized warhead.

Materials:

-

VH032 phenol-alkylC6-amine dihydrochloride

-

JQ1-carboxylic acid derivative

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

HPLC-grade solvents for purification (e.g., acetonitrile, water, TFA)

Procedure:

-

Dissolution: Dissolve VH032 phenol-alkylC6-amine dihydrochloride (1.0 eq) and the JQ1-carboxylic acid derivative (1.1 eq) in anhydrous DMF.

-

Activation: Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Coupling: Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

-

Quenching and Purification: Upon completion, dilute the reaction mixture with water and purify the crude product by preparative reverse-phase HPLC to yield the desired PROTAC, BRD4-Degrader-V1.

-

Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

The Litmus Test: Characterizing PROTAC Efficacy

The successful synthesis of a PROTAC is merely the first step. A rigorous evaluation of its biological activity is crucial to ascertain its potential as a therapeutic agent. This involves a multi-pronged approach to assess target engagement, ternary complex formation, and ultimately, target protein degradation.

Cellular Target Engagement: The NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool to confirm that the PROTAC can enter live cells and bind to its intended target.[7][8][9][10]

Principle:

The target protein (BRD4) is endogenously tagged with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the same site on BRD4 as JQ1 is added to the cells. When the tracer binds to NanoLuc®-BRD4, BRET occurs. The addition of a competing PROTAC (BRD4-Degrader-V1) will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.

Experimental Protocol Outline:

-

Cell Culture: Use a cell line endogenously expressing NanoLuc®-BRD4.

-

Assay Setup: Plate the cells in a white, opaque 96-well plate.

-

Compound Treatment: Add serial dilutions of BRD4-Degrader-V1 to the cells.

-

Tracer Addition: Add the fluorescent tracer at a concentration optimized for BRET.

-

Signal Detection: Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.

-

Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value for target engagement.

Ternary Complex Formation and Cooperativity: Surface Plasmon Resonance (SPR)

The formation of a stable ternary complex is the cornerstone of PROTAC-mediated protein degradation. Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of the kinetics and affinity of these interactions.[11][12]

Principle:

The E3 ligase (VHL) is immobilized on a sensor chip. The PROTAC (BRD4-Degrader-V1) is then injected over the chip, followed by the target protein (BRD4). The binding events cause a change in the refractive index at the sensor surface, which is detected as a response unit (RU) change. By analyzing the binding and dissociation phases, the kinetic parameters (ka, kd) and the dissociation constant (KD) can be determined for both binary (PROTAC-VHL) and ternary (VHL-PROTAC-BRD4) interactions. The cooperativity (α) of ternary complex formation can then be calculated as the ratio of the binary KD to the ternary KD.[11][12]

Experimental Protocol Outline:

-

Chip Preparation: Immobilize recombinant VHL protein on a sensor chip.

-

Binary Binding: Inject increasing concentrations of BRD4-Degrader-V1 over the VHL-coated surface to determine the binary KD.

-

Ternary Binding: Pre-incubate BRD4-Degrader-V1 with a saturating concentration of BRD4 and inject the mixture over the VHL-coated surface to determine the ternary KD.

-

Data Analysis: Fit the sensorgrams to a suitable binding model to obtain kinetic and affinity constants. Calculate the cooperativity factor (α).

Quantifying Protein Degradation: Western Blotting

Western blotting is a classic and robust method to directly visualize and quantify the reduction in the levels of the target protein following PROTAC treatment.

Experimental Protocol Outline:

-

Cell Treatment: Treat cells with a dose-response of BRD4-Degrader-V1 for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for BRD4 and a loading control antibody (e.g., GAPDH, β-actin).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.[3][5][7]

Real-Time Degradation Kinetics: The HiBiT Assay

The HiBiT assay provides a sensitive and quantitative method to monitor protein degradation in real-time in living cells.[4][6]

Principle:

The target protein (BRD4) is endogenously tagged with the 11-amino-acid HiBiT peptide. This small tag has a low affinity for the larger LgBiT protein. When the LgBiT protein is added to the cell lysate, it complements with the HiBiT tag to form a functional NanoLuc® luciferase, generating a luminescent signal that is proportional to the amount of HiBiT-tagged protein. A decrease in luminescence over time indicates protein degradation.

Experimental Protocol Outline:

-

Cell Line: Use a cell line with BRD4 endogenously tagged with HiBiT.

-

Assay Setup: Plate the cells in a 96-well or 384-well plate.

-

PROTAC Treatment: Add BRD4-Degrader-V1 at various concentrations.

-

Kinetic Measurement: At different time points, add the lytic reagent containing LgBiT protein and the luciferase substrate.

-

Signal Detection: Measure the luminescent signal using a plate reader.

-

Data Analysis: Plot the luminescent signal against time to determine the degradation kinetics. Calculate the degradation rate, DC50, and Dmax.[4]

Conclusion: A Versatile Tool for a New Therapeutic Modality

VH032 phenol-alkylC6-amine represents a significant advancement in the toolkit for PROTAC-based drug discovery. Its pre-functionalized design, incorporating a potent VHL ligand and a versatile linker with a reactive handle, streamlines the synthesis of novel protein degraders. The methodologies outlined in this guide provide a robust framework for the rational design, synthesis, and comprehensive evaluation of PROTACs derived from this valuable building block. As the field of targeted protein degradation continues to expand, the strategic utilization of well-characterized and versatile chemical tools like VH032 phenol-alkylC6-amine will be instrumental in unlocking the full therapeutic potential of this exciting new modality.

References

-

A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. National Institutes of Health. [Link]

-

Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. National Center for Biotechnology Information. [Link]

-

SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Publications. [Link]

-

Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva. [Link]

-

Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. National Institutes of Health. [Link]

-

NanoBRET assays for PROTAC evaluation in the cellular context. Selvita. [Link]

-

SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. National Center for Biotechnology Information. [Link]

-

A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. [Link]

-

High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. National Center for Biotechnology Information. [Link]

-

A New View of Protein Degradation with HiBiT and Live Cell Imaging. Promega Connections. [Link]

-

Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery. [Link]

-

Application of NanoBRET for realtime monitoring of the... | Download Scientific Diagram. ResearchGate. [Link]

-

Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. [Link]

-

Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. [Link]

-

What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. [Link]

-

A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. National Center for Biotechnology Information. [Link]

Sources

- 1. rndsystems.com [rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lifesensors.com [lifesensors.com]

- 9. enamine.net [enamine.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. PROTAC-DB [cadd.zju.edu.cn]

The Strategic Role of the Phenolic Exit Vector in VH032-Based PROTACs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to outright protein elimination. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC design, with the small molecule VH032 being a widely used VHL ligand.[1]

The linker, far from being a passive tether, plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and, most importantly, the geometry and stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. The choice of attachment point, or "exit vector," on the E3 ligase ligand is a crucial decision in PROTAC design. This guide provides a detailed technical exploration of a specific exit vector on the VH032 ligand: the phenolic hydroxyl group, leading to what has been described in commercial contexts as "VH032 phenol-linker 2" or, more formally, "VH032 phenol-alkylC6-amine."

The VH032 Ligand and its Functionalization for PROTAC Synthesis

VH032 is a potent and well-characterized ligand for VHL, developed through structure-guided design to mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.[1] The core structure of VH032 presents several potential attachment points for linkers. One such strategic position is the phenolic hydroxyl group.

VH032 Phenol-AlkylC6-Amine: A Key Building Block

The term "VH032 phenol-linker 2" refers to a derivative of VH032 where the phenolic hydroxyl group is functionalized with a linker, in this case, a six-carbon alkyl chain (alkylC6) terminating in a primary amine. The systematic chemical name for this compound is (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-N-(2-((6-aminohexyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)-4-hydroxypyrrolidine-2-carboxamide dihydrochloride .[2] This functionalized VHL ligand serves as a versatile building block for the synthesis of a diverse range of PROTACs. The terminal amine provides a convenient handle for conjugation to a POI ligand, typically via amide bond formation.

The Phenolic Exit Vector: Rationale and Implications for PROTAC Design

The selection of an exit vector on the VHL ligand is a critical determinant of a PROTAC's success. The phenolic hydroxyl group of VH032 offers a distinct attachment point with several theoretical advantages and practical considerations.

Structural Considerations

Crystallographic studies of VH032 bound to VHL reveal that the phenolic moiety is solvent-exposed, suggesting that attaching a linker at this position may not disrupt the key interactions required for VHL binding.[1] This is a fundamental prerequisite for a viable exit vector.

Impact on Physicochemical Properties

The introduction of a linker at the phenolic position can significantly alter the physicochemical properties of the resulting PROTAC. The nature of the linker itself, whether it be a flexible polyethylene glycol (PEG) chain or a more rigid alkyl chain, will influence solubility, lipophilicity, and cell permeability. The use of an alkyl linker, as in the case of VH032 phenol-alkylC6-amine, can increase the lipophilicity of the molecule, which may enhance or hinder cell permeability depending on the overall properties of the final PROTAC.

Influence on Ternary Complex Formation

The geometry of the ternary complex is paramount for efficient ubiquitination of the POI. The attachment point of the linker on the VHL ligand dictates the possible orientations of the POI relative to the E3 ligase. The phenolic exit vector positions the linker away from the primary binding interface of VH032 with VHL, potentially offering a different spatial arrangement for the POI compared to PROTACs utilizing other exit vectors, such as the more commonly used acetamide group. This can be advantageous for certain POIs where a specific orientation is required for optimal presentation of lysine residues to the E2 ubiquitin-conjugating enzyme.

However, it is crucial to note that the efficacy of any given exit vector is highly dependent on the specific POI and the nature of the linker. In a study developing promiscuous kinase PROTACs, the use of the phenolic VH032-OH exit vector was well-tolerated in terms of VHL engagement; however, the resulting PROTACs did not induce the degradation of the targeted kinases.[3] This highlights the empirical nature of PROTAC design and the importance of screening multiple linker and exit vector combinations for each new target.

Experimental Workflows for the Development and Evaluation of VH032 Phenol-Linker PROTACs

The development of a novel PROTAC is an iterative process of design, synthesis, and rigorous biological evaluation. The following sections outline key experimental protocols relevant to the creation and characterization of PROTACs utilizing the VH032 phenolic exit vector.

Synthesis of a VH032 Phenol-Linker PROTAC

The synthesis of a PROTAC using VH032 phenol-alkylC6-amine as a building block typically involves the coupling of the terminal amine of the linker to a carboxylic acid on the POI ligand.

Step-by-Step Amide Coupling Protocol:

-

Reactant Preparation: Dissolve the POI ligand (containing a carboxylic acid) and VH032 phenol-alkylC6-amine (typically as a hydrochloride salt) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Addition of Coupling Reagents: To the solution from Step 1, add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts. The crude PROTAC is then purified, typically by preparative high-performance liquid chromatography (HPLC), to yield the final product.

Caption: General workflow for the synthesis of a PROTAC via amide coupling.

Biochemical and Cellular Characterization

Once synthesized, the PROTAC must be subjected to a battery of assays to determine its biological activity.

1. Target Engagement: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for quantifying the engagement of a PROTAC with its target protein and the E3 ligase in live cells.[4][5]

Step-by-Step NanoBRET™ Target Engagement Protocol:

-

Cell Preparation: Transfect cells with a vector expressing the target protein fused to the NanoLuc® luciferase enzyme.

-

Compound Treatment: Add the PROTAC to the cells at various concentrations.

-

Tracer Addition: Add a fluorescently labeled tracer that also binds to the target protein.

-

BRET Measurement: Measure the BRET signal. If the PROTAC binds to the target protein, it will compete with the tracer, leading to a decrease in the BRET signal.

-

Data Analysis: Plot the BRET signal against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.

-

Permeabilized Cell Control: Repeat the assay in cells that have been permeabilized (e.g., with digitonin) to assess target engagement without the influence of cell permeability. A significant difference in IC50 values between intact and permeabilized cells can indicate poor cell penetration of the PROTAC.[3]

Caption: Workflow for assessing PROTAC target engagement and cell permeability using the NanoBRET™ assay.

2. Protein Degradation: Western Blot Analysis

The definitive test of a PROTAC's function is its ability to induce the degradation of the target protein. Western blotting is a standard technique for quantifying protein levels.

Step-by-Step Western Blot Protocol for PROTAC-Mediated Degradation:

-

Cell Treatment: Plate cells and treat them with various concentrations of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain a total protein lysate.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method such as the BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an appropriate imaging system.

-

Data Analysis: Quantify the band intensities for the POI and a loading control (e.g., GAPDH, β-actin). Normalize the POI band intensity to the loading control and compare the levels in PROTAC-treated samples to the vehicle control to determine the extent of degradation. From this data, the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can be calculated.

3. Cell Viability: Cytotoxicity Assays

It is essential to ensure that the observed protein degradation is not a result of general cytotoxicity. Assays such as the CellTiter-Glo® Luminescent Cell Viability Assay are commonly used.[2][6]

Step-by-Step CellTiter-Glo® Protocol:

-

Cell Plating and Treatment: Plate cells in a multi-well plate and treat them with the same concentrations of the PROTAC used in the degradation assays.

-

Reagent Addition: After the treatment period, add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: A decrease in luminescence in PROTAC-treated cells compared to the vehicle control indicates cytotoxicity.

Quantitative Data and Interpretation

The following table summarizes the types of quantitative data that should be generated to fully characterize a PROTAC utilizing the VH032 phenolic exit vector.

| Parameter | Assay | Description | Importance |

| VHL Binding Affinity (IC50) | NanoBRET™ | Concentration of PROTAC required to displace 50% of a fluorescent tracer from VHL. | Confirms that the PROTAC retains its ability to bind to the E3 ligase. |

| POI Binding Affinity (IC50) | NanoBRET™ | Concentration of PROTAC required to displace 50% of a fluorescent tracer from the POI. | Confirms that the PROTAC retains its ability to bind to the target protein. |

| Degradation Potency (DC50) | Western Blot | Concentration of PROTAC required to induce 50% degradation of the POI. | A key measure of the PROTAC's efficacy. |

| Maximum Degradation (Dmax) | Western Blot | The maximum percentage of POI degradation achieved by the PROTAC. | Indicates the extent of degradation possible with the PROTAC. |

| Cell Viability (EC50) | CellTiter-Glo® | Concentration of PROTAC that reduces cell viability by 50%. | Assesses the cytotoxicity of the PROTAC. |

Conclusion and Future Perspectives

The phenolic hydroxyl group of VH032 represents a viable, albeit context-dependent, exit vector for the development of PROTACs. The "VH032 phenol-linker 2" (VH032 phenol-alkylC6-amine) is a useful chemical tool that allows for the exploration of a different geometric space for ternary complex formation compared to more traditional linker attachment points.

The available data underscores a critical principle in PROTAC design: there is no universally optimal linker or exit vector. The success of the phenolic exit vector is intimately tied to the specific protein of interest and the overall architecture of the PROTAC. While it may not be the most effective choice for all targets, its exploration is a valuable exercise in the multiparameter optimization that is central to the development of potent and selective protein degraders.

Future work in this area will likely involve the synthesis and evaluation of PROTACs with a wider variety of linkers attached to the phenolic oxygen of VH032, including those with different lengths, compositions (e.g., PEG-based), and rigidities. Furthermore, detailed structural studies of ternary complexes formed by PROTACs utilizing this exit vector will be invaluable in elucidating the molecular determinants of their activity and guiding the rational design of the next generation of targeted protein degraders.

References

- Kofink, C., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Journal of Medicinal Chemistry, 65(9), 6449–6471.

- Gross, P. H., et al. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation.

- Mahmood, T., & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences, 4(9), 429–434.

- Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8216–8257.

- Oxford Academic. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Biochimica et Biophysica Sinica, 54(9), 1344-1351.

-

Selvita. (n.d.). NanoBRET assays for PROTAC evaluation in the cellular context. Retrieved from [Link]

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation.

-

ResearchGate. (n.d.). Structure of the standard VHL ligand (1). a) Green arrows indicate exit... Retrieved from [Link]

- Bai, N., et al. (2020).

-

BPS Bioscience. (2021, December 16). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation [Video]. YouTube. [Link]

-

Arvinas. (n.d.). PROTAC targeted protein degraders: the past is prologue. Retrieved from [Link]

-

Promega Corporation. (2022, August 3). The RealTime-Glo MT cell viability assay - monitoring cell viability over time in the same well [Video]. YouTube. [Link]

-

PubChem. (n.d.). (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide. Retrieved from [Link]

- Wang, L., et al. (2022). Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. ACS Omega, 7(30), 26367–26372.

- Mares, A., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(10), 1166-1181.

-

ResearchGate. (n.d.). Application of NanoBRET for realtime monitoring of the... Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of (2S,4R)-4-amino-N-ethyl-2-hydroxymethyl pyrrolidine. Retrieved from [Link]

- Robers, M. B., et al. (2020). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(10), 1153-1165.

-

Promega UK. (2022, October 18). What is NanoBRET™? An introduction to NanoBRET™ technology. [Video]. YouTube. [Link]

-

NanoTemper Technologies. (2024, March 22). How to improve the function of your PROTAC degrader by understanding ternary complex formation [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Types of degraders and induced ternary complex formation. A)... Retrieved from [Link]

-

Dynamic Biosensors. (2024, May 14). DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity [Video]. YouTube. [Link]

Sources

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 2. promega.com [promega.com]

- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]

- 5. selvita.com [selvita.com]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

A Technical Guide to the von Hippel-Lindau (VHL) Protein and VH032 Interaction: Mechanism and Methodologies

Abstract

The interaction between the von Hippel-Lindau (VHL) tumor suppressor protein and small molecule ligands represents a cornerstone of modern targeted protein degradation (TPD). This guide provides an in-depth technical examination of the VHL protein, its canonical function within the ubiquitin-proteasome system, and its molecular engagement by VH032, a potent and widely utilized VHL ligand. We will dissect the structural basis of this critical interaction and detail field-proven biophysical and cellular methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the VHL-VH032 axis and its application in developing novel therapeutics, particularly Proteolysis-Targeting Chimeras (PROTACs).

The VHL Protein: A Gatekeeper of Cellular Oxygen Sensing

The von Hippel-Lindau protein (pVHL) is the substrate recognition subunit of the Cullin 2 (CUL2) RING E3 ubiquitin ligase complex, often denoted as CRL2VHL.[1] This multi-protein complex, comprising CUL2, Rbx1, Elongin B, and Elongin C, plays a pivotal role in cellular homeostasis by marking specific proteins for degradation via the ubiquitin-proteasome pathway.[1][2]

The most well-characterized function of pVHL is its role as a master regulator of the cellular response to oxygen availability.[1] Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes utilize oxygen to hydroxylate specific proline residues on the alpha subunits of Hypoxia-Inducible Factors (HIF-α).[3] This post-translational modification creates a high-affinity binding site for pVHL.[4] Upon recognition, the CRL2VHL complex polyubiquitinates HIF-α, targeting it for rapid proteasomal degradation.[1][4] This process effectively suppresses the hypoxic response.

Conversely, under low oxygen conditions (hypoxia), PHD activity is inhibited. HIF-α is no longer hydroxylated, evading pVHL recognition.[4] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes essential for adaptation to hypoxia, including those involved in angiogenesis (e.g., VEGF) and metabolism.[3][5] In VHL disease, mutations in the VHL gene disrupt this process, leading to constitutive HIF-α stabilization and the formation of highly vascularized tumors.[6]

VH032: Hijacking the VHL E3 Ligase for Therapeutic Benefit

The discovery that the VHL:HIF-α interaction could be targeted by small molecules was a watershed moment for drug discovery.[5] VH032 is a potent, synthetic ligand designed to mimic the hydroxylated proline residue of HIF-α, thereby competitively inhibiting the native VHL:HIF-α interaction.[7][8]

By binding to the same pocket on pVHL that recognizes HIF-α, VH032 effectively occupies the substrate binding site.[8][9] This has two major implications:

-

As an Inhibitor: By blocking HIF-α binding, VH032 can stabilize HIF-α levels, mimicking a hypoxic response. This has therapeutic potential in conditions like anemia, where increased production of erythropoietin (a HIF target gene) is beneficial.[1]

-

As a PROTAC Component: More significantly, VH032 serves as a highly effective "hook" to recruit the VHL E3 ligase complex.[10] In a PROTAC, VH032 is connected via a chemical linker to a ligand that binds a different protein of interest (POI). This bifunctional molecule forces the proximity of the POI to the CRL2VHL complex, leading to the POI's ubiquitination and degradation.[10][11] This strategy allows for the targeted destruction of disease-causing proteins that were previously considered "undruggable."[12][13]

Molecular Basis of the VHL-VH032 Interaction

The high-affinity interaction between VHL and VH032 is a result of precise, structure-guided design that recapitulates the key binding determinants of the HIF-α peptide.[8] VH032 was developed from a hydroxyproline (Hyp) scaffold, which is the crucial recognition element.[5]

Key interactions observed in the co-crystal structure include:

-

Hydroxyproline Core: The central hydroxyproline moiety of VH032 sits in a hydrophilic pocket. The hydroxyl group forms critical hydrogen bonds with the side chains of Ser111 and Tyr98 of pVHL.

-

Amide Group: An amide group introduced during optimization forms a beneficial hydrogen bond with a structural water molecule within the binding pocket, significantly enhancing affinity compared to earlier-generation inhibitors.[8]

-

Tert-butyl Group: A tert-butyl group fills a hydrophobic pocket, making favorable van der Waals contacts.[8]

-

Aromatic Moiety: The isoxazole and benzyl groups engage in interactions with a separate region of the VHL surface.[11]

The combination of these hydrogen bonds and hydrophobic interactions results in a potent and specific binding event.

Quantitative Binding Data

The affinity of VH032 for the VHL-ElonginB-ElonginC (VBC) complex has been characterized by multiple biophysical methods.

| Parameter | Value | Method | Reference |

| Kd | 185 nM | Isothermal Titration Calorimetry (ITC) | [7],[8] |

| Ki | ~920 nM | Fluorescence Polarization (FP) Assay | [8] |

Note: Kd (dissociation constant) and Ki (inhibition constant) values can vary between assays and experimental conditions.

Methodologies for Characterizing the VHL-VH032 Interaction

Validating and quantifying the interaction between VHL and a ligand like VH032 is a critical step in drug discovery. A multi-pronged approach using orthogonal biophysical and cellular techniques is essential for building a robust dataset.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS) in a single, label-free experiment.

Experimental Protocol: ITC

-

Protein Preparation: Express and purify the VHL-ElonginB-ElonginC (VBC) complex to >95% purity. Dialyze exhaustively against the final ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

-

Ligand Preparation: Dissolve VH032 in 100% DMSO to create a high-concentration stock. Dilute this stock into the final ITC buffer to the desired concentration (typically 10-20x the protein concentration), ensuring the final DMSO concentration is matched precisely in the protein solution (e.g., 2%).

-

Instrument Setup: Set the instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC) to the desired temperature (e.g., 25°C).

-

Loading: Load the VBC protein complex (e.g., 10-20 µM) into the sample cell. Load the VH032 solution into the injection syringe.

-

Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) of the VH032 solution into the protein solution, with sufficient spacing between injections to allow a return to baseline.

-

Data Analysis: Integrate the heat-change peaks for each injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Causality: ITC is the gold standard for determining binding affinity because it directly measures the energy of the interaction. It is label-free and solution-based, providing data on the true thermodynamic drivers of binding without potential artifacts from labels or surface immobilization.[14]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events on a sensor surface, providing kinetic data (kon, koff) in addition to affinity (KD).

Experimental Protocol: SPR

-

Chip Preparation: Immobilize a high-purity VBC protein complex onto a sensor chip (e.g., Cytiva CM5 chip) via amine coupling. Aim for a low-to-moderate immobilization density to avoid mass transport limitations. A reference flow cell should be activated and blocked without protein to serve as a control.

-

Ligand Preparation: Prepare a dilution series of VH032 in a suitable running buffer (e.g., HBS-EP+ with 1-2% DMSO). Include a buffer-only (zero concentration) sample for double-referencing.

-

Binding Analysis:

-

Association: Inject the VH032 dilutions over the protein and reference flow cells for a set period (e.g., 120 seconds) to monitor the binding phase.

-

Dissociation: Inject running buffer over the flow cells to monitor the dissociation of the VH032 from the complex (e.g., 300 seconds).

-

-

Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound ligand and prepare the surface for the next cycle.

-

Data Analysis: Subtract the reference flow cell signal from the active cell signal (reference-subtraction). Then, subtract the signal from the buffer-only injection (double-referencing). Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

Causality: SPR is chosen for its ability to provide kinetic information. The on- and off-rates are critical for understanding the stability and lifetime of the VHL-ligand complex, which is a key predictor of ternary complex stability and efficiency in PROTAC applications.[15]

Sources

- 1. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The von Hippel–Lindau tumor suppressor protein is a component of an E3 ubiquitin–protein ligase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. VHL interaction and mutations database [vhldb.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 9. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. bio.libretexts.org [bio.libretexts.org]

A Technical Guide to the Discovery and Development of VH032 Derivatives for Targeted Protein Degradation

Abstract

This technical guide provides an in-depth exploration of the discovery, development, and application of VH032 and its derivatives, a cornerstone class of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Conceived for researchers, medicinal chemists, and drug development professionals, this document navigates the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), with a focused lens on the pivotal role of VH032. We will dissect the foundational principles of VH032's interaction with VHL, delineate the structure-activity relationships that have propelled the evolution of its derivatives, and provide detailed, field-proven protocols for their synthesis and characterization. This guide is structured to serve not only as a repository of technical knowledge but also as a practical handbook for the rational design and implementation of VH032-based protein degraders.

Introduction: The Emergence of VH032 in the PROTAC Revolution

The ubiquitin-proteasome system (UPS) is the cell's primary machinery for controlled protein degradation, and its therapeutic manipulation has emerged as a transformative approach in drug discovery.[1] At the heart of this revolution are PROTACs, bifunctional molecules that co-opt E3 ubiquitin ligases to induce the degradation of specific proteins of interest (POIs).[1][2] The von Hippel-Lindau (VHL) protein, a substrate recognition subunit of the CRL2VHL E3 ligase complex, has become a major focus for PROTAC development due to its well-defined interaction with the hypoxia-inducible factor 1α (HIF-1α).[1]

The journey to potent, cell-permeable VHL ligands was a landmark achievement. Initial efforts focused on peptidomimetic compounds designed to mimic the hydroxylated proline residue of HIF-1α that is recognized by VHL.[1] This structure-guided design ultimately led to the development of VH032, a non-peptidic small molecule with a (2S,4R)-4-hydroxyproline (Hyp) core that demonstrated significant binding affinity for VHL, with a reported Kd of 185 nM.[1][2] This breakthrough provided a critical tool for hijacking the VHL E3 ligase and paved the way for the creation of a multitude of VHL-based PROTACs targeting a diverse array of disease-relevant proteins.[1][3] The first VHL-based PROTAC, MZ1, successfully targeted the BET family protein BRD4 for degradation by linking a JQ1 derivative to VH032.[1]

This guide will illuminate the path from this foundational discovery to the sophisticated design of contemporary VH032 derivatives, offering a comprehensive resource for scientists in the field of targeted protein degradation.

Structure-Activity Relationship (SAR) and Derivative Design

The optimization of VH032 has been a continuous effort to enhance binding affinity, improve cell permeability, and explore different vectors for linker attachment in PROTACs. Understanding the SAR of the VH032 scaffold is paramount for the rational design of next-generation derivatives.

The core of VH032's interaction with VHL is centered on the hydroxyproline moiety, which mimics the post-translationally modified HIF-1α. Key interactions include hydrogen bonds between the hydroxyl group of the Hyp core and the VHL protein. The left-hand side (LHS) of the molecule, featuring a tert-leucine group, and the right-hand side (RHS), containing a phenyl group connected to a methyl thiazole, also play crucial roles in binding affinity.[1]

Systematic modifications of the VH032 scaffold have yielded several key insights:

-

LHS Modifications: The tert-butyl group of the tert-leucine moiety is critical for potent VHL binding. Truncating this to a methyl group has been shown to be detrimental to activity.[1] Conversely, replacing the acetyl capping group with moieties like a cyclopropyl-carbonitrile led to the development of VH298, a more potent VHL inhibitor.[4]

-

RHS Modifications: The phenyl and methyl thiazole groups on the RHS contribute significantly to binding. Stereoselective methylation of the benzylic position on the RHS has been shown to improve binding affinity.[4]

-

Exit Vectors for Linker Attachment: A crucial aspect of PROTAC design is identifying suitable positions on the E3 ligase ligand to attach a linker without disrupting binding. For VH032, several solvent-exposed regions have been successfully exploited as exit vectors.[1] These include the N-terminal amide group (R1), the tert-leucine group (R2), the benzylic position (R3), the phenyl ring (R4), and the methyl substituent on the thiazole group (R5).[1] The choice of exit vector can significantly impact the formation and stability of the ternary complex (VHL-PROTAC-POI), ultimately influencing degradation efficiency.[5] For instance, PROTACs utilizing the phenolic VH032-OH exit vector have shown comparable VHL engagement to those using the more common amino-based linker attachment.[6]

The following diagram illustrates the core VH032 scaffold and highlights the key regions for modification and linker attachment.

Caption: Core structure of VH032 highlighting key functional regions and common exit vectors for PROTAC linker attachment.

Comparative Data of VH032 and Key Derivatives

The following table summarizes the binding affinities of VH032 and some of its notable derivatives for the VHL protein. This data underscores the impact of structural modifications on target engagement.

| Compound | Key Modification(s) | Binding Affinity (Kd or IC50 to VHL) | Reference(s) |

| VH032 | - | 185 nM (Kd) | [1][2] |

| VH298 | Replacement of LHS acetyl cap with cyclopropyl-carbonitrile | More potent than VH032 | [3] |

| VH101 | Fluoro-cyclopropyl group capping the N-terminus | 44 nM (Kd) | [1] |

| Benzylic Methylated Analog (39) | Methylation at the RHS benzylic position | 196 nM (IC50) | [4] |

| VH032 amine (6) | Free amine at the N-terminus | 5.7 µM (Ki) | [7] |

Synthetic Strategies and Protocols

The synthesis of VH032 and its derivatives typically involves a convergent approach, where the LHS and RHS fragments are synthesized separately and then coupled to the central hydroxyproline core.[8] Several routes have been reported, with optimizations aimed at improving yield and scalability.[8]

The following diagram outlines a generalized synthetic workflow for VH032.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]

The Architect's Guide to Targeted Protein Degradation: A Deep Dive into VH032 Phenol-Linker 2

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Inhibition, Towards Elimination

For decades, the paradigm of small molecule drug discovery has been overwhelmingly dominated by the principle of occupancy-driven pharmacology. We designed molecules to fit snugly into the active sites of pathogenic proteins, blocking their function. While this approach has yielded numerous life-saving therapies, it is not without its limitations. The need for high drug concentrations to maintain target occupancy can lead to off-target effects, and the vast majority of the proteome, lacking well-defined binding pockets, has remained stubbornly "undruggable."